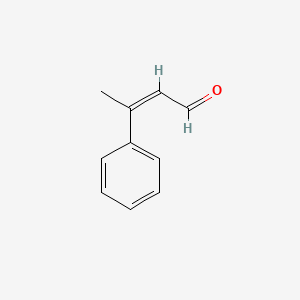
Iearoryjiszkgk-clfysbassa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Phenyl-2-butenal: is an organic compound with the molecular formula C10H10O. It is characterized by the presence of a phenyl group attached to a butenal chain with a double bond in the Z-configuration. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-3-Phenyl-2-butenal is through aldol condensation. This involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol, which then undergoes dehydration to yield (Z)-3-Phenyl-2-butenal.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where benzyltriphenylphosphonium chloride reacts with acetaldehyde in the presence of a strong base like sodium hydride to form (Z)-3-Phenyl-2-butenal.
Industrial Production Methods: Industrial production of (Z)-3-Phenyl-2-butenal typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-Phenyl-2-butenal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-Phenyl-2-butenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: (Z)-3-Phenyl-2-butenal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: (Z)-3-Phenyl-2-butenoic acid.
Reduction: (Z)-3-Phenyl-2-butenol.
Substitution: Various substituted phenylbutenals depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Phenyl-2-butenal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of aldehydes in biological systems.
Medicine:
Drug Development: (Z)-3-Phenyl-2-butenal is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Fragrance Industry: Due to its aromatic properties, (Z)-3-Phenyl-2-butenal is used in the formulation of perfumes and fragrances.
Mechanism of Action
The mechanism of action of (Z)-3-Phenyl-2-butenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
(E)-3-Phenyl-2-butenal: The E-isomer of 3-Phenyl-2-butenal, which has different spatial arrangement of the double bond.
Cinnamaldehyde: A structurally similar compound with a phenyl group attached to a propenal chain.
Uniqueness:
Configuration: The Z-configuration of (Z)-3-Phenyl-2-butenal imparts unique chemical and physical properties compared to its E-isomer.
Reactivity: The presence of the phenyl group and the aldehyde functionality makes (Z)-3-Phenyl-2-butenal highly reactive in various chemical reactions.
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(Z)-3-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7- |
InChI Key |
IEARORYJISZKGK-CLFYSBASSA-N |
Isomeric SMILES |
C/C(=C/C=O)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


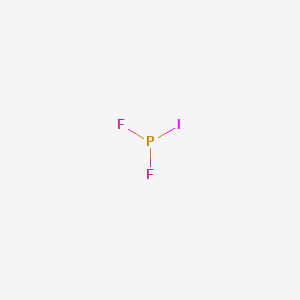
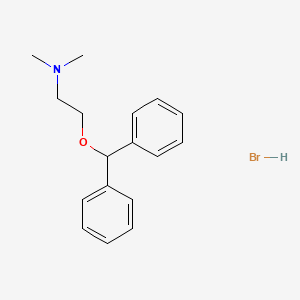

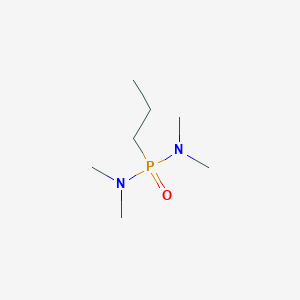




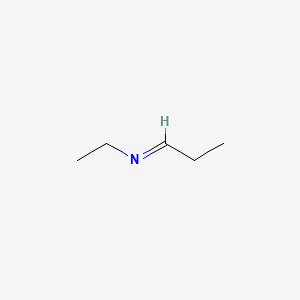
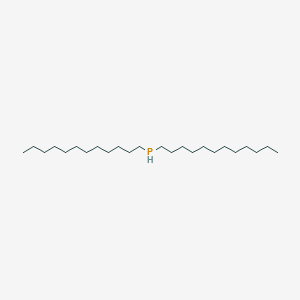

![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
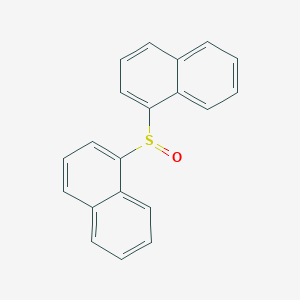
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
